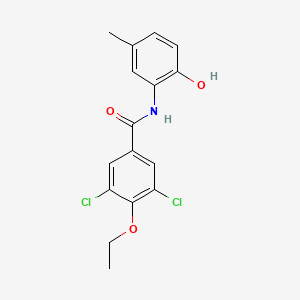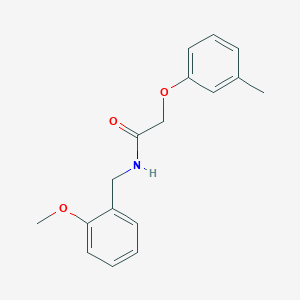
5-butyl-4-nitro-2-thiophenecarbaldehyde semicarbazone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-butyl-4-nitro-2-thiophenecarbaldehyde semicarbazone, also known as BNTC, is a semicarbazone derivative that has been widely studied for its potential applications in scientific research. BNTC is a yellow crystalline solid that is highly soluble in polar solvents such as ethanol and methanol.
科学研究应用
5-butyl-4-nitro-2-thiophenecarbaldehyde semicarbazone has been extensively studied for its potential applications in scientific research. One of the main applications of 5-butyl-4-nitro-2-thiophenecarbaldehyde semicarbazone is as a fluorescent probe for the detection of metal ions. 5-butyl-4-nitro-2-thiophenecarbaldehyde semicarbazone has been shown to selectively bind to metal ions such as copper and zinc, leading to a significant increase in fluorescence intensity. This property of 5-butyl-4-nitro-2-thiophenecarbaldehyde semicarbazone makes it a useful tool for the detection of metal ions in biological samples.
Another application of 5-butyl-4-nitro-2-thiophenecarbaldehyde semicarbazone is as a potential anticancer agent. 5-butyl-4-nitro-2-thiophenecarbaldehyde semicarbazone has been shown to inhibit the growth of cancer cells in vitro, and it has also been shown to induce apoptosis (programmed cell death) in cancer cells. This property of 5-butyl-4-nitro-2-thiophenecarbaldehyde semicarbazone makes it a promising candidate for the development of new anticancer drugs.
作用机制
The mechanism of action of 5-butyl-4-nitro-2-thiophenecarbaldehyde semicarbazone is not fully understood, but it is thought to involve the formation of a complex with metal ions such as copper and zinc. This complex formation leads to a change in the conformation of 5-butyl-4-nitro-2-thiophenecarbaldehyde semicarbazone, which in turn leads to an increase in fluorescence intensity. The anticancer activity of 5-butyl-4-nitro-2-thiophenecarbaldehyde semicarbazone is thought to involve the induction of apoptosis in cancer cells through the activation of caspase enzymes.
Biochemical and Physiological Effects:
5-butyl-4-nitro-2-thiophenecarbaldehyde semicarbazone has been shown to have several biochemical and physiological effects. In vitro studies have shown that 5-butyl-4-nitro-2-thiophenecarbaldehyde semicarbazone can inhibit the growth of cancer cells and induce apoptosis in these cells. 5-butyl-4-nitro-2-thiophenecarbaldehyde semicarbazone has also been shown to selectively bind to metal ions such as copper and zinc, leading to a significant increase in fluorescence intensity. In addition, 5-butyl-4-nitro-2-thiophenecarbaldehyde semicarbazone has been shown to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases.
实验室实验的优点和局限性
One of the main advantages of 5-butyl-4-nitro-2-thiophenecarbaldehyde semicarbazone is its ability to selectively bind to metal ions such as copper and zinc, making it a useful tool for the detection of metal ions in biological samples. 5-butyl-4-nitro-2-thiophenecarbaldehyde semicarbazone also has potential applications as an anticancer agent, making it a promising candidate for the development of new anticancer drugs. However, one limitation of 5-butyl-4-nitro-2-thiophenecarbaldehyde semicarbazone is its low solubility in non-polar solvents, which may limit its use in certain applications.
未来方向
There are several future directions for the study of 5-butyl-4-nitro-2-thiophenecarbaldehyde semicarbazone. One potential direction is the development of new fluorescent probes based on the structure of 5-butyl-4-nitro-2-thiophenecarbaldehyde semicarbazone. These probes could be used for the detection of other metal ions or biomolecules in biological samples. Another potential direction is the development of new anticancer drugs based on the structure of 5-butyl-4-nitro-2-thiophenecarbaldehyde semicarbazone. These drugs could be designed to selectively target cancer cells and induce apoptosis in these cells. Finally, further studies are needed to fully understand the mechanism of action of 5-butyl-4-nitro-2-thiophenecarbaldehyde semicarbazone and its potential applications in scientific research.
合成方法
The synthesis of 5-butyl-4-nitro-2-thiophenecarbaldehyde semicarbazone involves the reaction of 5-butyl-4-nitro-2-thiophenecarbaldehyde with semicarbazide hydrochloride in the presence of a base such as sodium hydroxide. The reaction proceeds via the formation of an imine intermediate, which then reacts with semicarbazide to form the semicarbazone derivative. The reaction is typically carried out in a polar solvent such as ethanol or methanol at room temperature for several hours. The yield of 5-butyl-4-nitro-2-thiophenecarbaldehyde semicarbazone is typically around 70-80%.
属性
IUPAC Name |
[(E)-(5-butyl-4-nitrothiophen-2-yl)methylideneamino]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O3S/c1-2-3-4-9-8(14(16)17)5-7(18-9)6-12-13-10(11)15/h5-6H,2-4H2,1H3,(H3,11,13,15)/b12-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKDOGOWJPHKIGK-WUXMJOGZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(C=C(S1)C=NNC(=O)N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC1=C(C=C(S1)/C=N/NC(=O)N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(E)-(5-butyl-4-nitrothiophen-2-yl)methylideneamino]urea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-({5-[(4-cyanophenoxy)methyl]-2-furyl}methylene)-2-(2-naphthyloxy)acetohydrazide](/img/structure/B5722111.png)

![3-chloro-N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide](/img/structure/B5722132.png)
![N-isopropyl-4-[3-(4-morpholinyl)-3-oxopropyl]benzenesulfonamide](/img/structure/B5722140.png)
![3-phenyl-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5722152.png)


![ethyl {4-[2-(acetylamino)ethyl]phenoxy}acetate](/img/structure/B5722180.png)
![1-{[(4-chlorophenyl)thio]acetyl}piperidine](/img/structure/B5722183.png)
![N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-4-isopropoxybenzamide](/img/structure/B5722199.png)
![1,8-dimethyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one hydrazone](/img/structure/B5722204.png)


![3-{[(6-bromo-1,3-benzodioxol-5-yl)methylene]amino}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5722232.png)